2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol is a chiral compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of phenylpropanolamine, which is known for its use as a sympathomimetic drug for treating nasal congestion and hypotension.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting materials, such as 3,3,3-trifluoroacetophenone.
Reduction: The ketone group of 3,3,3-trifluoroacetophenone is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogens, sulfonyl chlorides, and other electrophilic reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis to create enantiomerically pure compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating conditions like nasal congestion and hypotension due to its sympathomimetic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, serving as an intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol involves its interaction with molecular targets such as adrenergic receptors. As a sympathomimetic compound, it mimics the effects of endogenous catecholamines like norepinephrine and epinephrine. This interaction leads to the activation of adrenergic receptors, resulting in vasoconstriction and increased blood pressure, which helps alleviate nasal congestion and hypotension.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: A sympathomimetic drug used for similar therapeutic purposes.
2-Amino-3-phenylpropan-1-ol: A structurally similar compound with different pharmacological properties.
2-Amino-3,3,3-trifluoropropan-1-ol: Another trifluorinated compound with distinct chemical behavior.
Uniqueness
2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and industrial applications.
Properties
IUPAC Name |
2-amino-3,3,3-trifluoro-2-phenylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)8(13,6-14)7-4-2-1-3-5-7/h1-5,14H,6,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVRUBCEOZTRDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.